7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine: is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The presence of a fluorine atom at the 7th position of the benzazepine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Cyclization: The cyclization step involves the formation of the benzazepine ring. This can be achieved through intramolecular cyclization reactions, often catalyzed by acids or bases.
Reduction: The final step involves the reduction of the intermediate compounds to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a central nervous system agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of neurotransmitter reuptake or modulation of ion channels.
Comparison with Similar Compounds
Similar Compounds
- 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- 7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-ol
- 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Uniqueness
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMCTOVONAMKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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